molecular formula C16H21NO2S B2611500 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309308-55-0

3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Numéro de catalogue B2611500
Numéro CAS: 2309308-55-0
Poids moléculaire: 291.41
Clé InChI: RYBPSMWEBKUNEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for the CB1 receptor. MMB-FUBINACA is a relatively new compound that has gained popularity in the research community due to its potential use as a tool in studying the endocannabinoid system.

Mécanisme D'action

3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA acts as a potent agonist of the CB1 receptor, which is found in the central nervous system. Activation of the CB1 receptor by 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA results in the modulation of neurotransmitter release and the regulation of cellular signaling pathways. This leads to the observed physiological effects of 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA.
Biochemical and Physiological Effects
3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with the reward pathway. 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA has also been found to decrease GABA release, which is associated with anxiety and depression. Additionally, it has been found to have anti-inflammatory effects and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA in laboratory experiments is its potency and high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and for investigating the potential therapeutic applications of cannabinoids. However, one limitation of using 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA is its relatively new status as a synthetic cannabinoid, which means that there is limited information available on its long-term effects and potential toxicity.

Orientations Futures

There are several future directions for research on 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA. One area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to determine the long-term effects and potential toxicity of 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA. Another area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential and reduced side effects.

Méthodes De Synthèse

The synthesis of 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA involves the reaction of 7-oxaspiro[3.5]nonane-1-carboxylic acid with thioacetic acid followed by the reaction with 4-fluorobenzoyl chloride. The resulting intermediate is then reacted with 5-fluoro-ADB, which yields 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA.

Applications De Recherche Scientifique

3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA has been used in scientific research for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA has also been studied for its potential use in the treatment of anxiety and depression.

Propriétés

IUPAC Name

3-methylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-20-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPSMWEBKUNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.